molecular formula C6H6N2O3 B3173680 4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid CAS No. 949034-59-7

4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid

Cat. No.: B3173680
CAS No.: 949034-59-7
M. Wt: 154.12 g/mol
InChI Key: VBEOEILKNBIXDR-UHFFFAOYSA-N
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Description

4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid is a high-value, fused bicyclic heterocycle serving as a versatile building block in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group, making it an excellent precursor for the synthesis of diverse amide and ester derivatives. Its core structure combines a pyrazole ring, a prominent pharmacophore in bioactive molecules, with a fused dihydrofuran system. Pyrazole-based scaffolds are extensively researched due to their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties . As a synthetic intermediate, this compound is particularly useful for exploring structure-activity relationships in the development of new therapeutic agents. The furo[3,4-c]pyrazole system is a privileged structure for designing inhibitors against various enzymatic targets. This product is intended for research and development applications only. It is not approved for use in humans, animals, or as a component in consumer products. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-6(10)5-3-1-11-2-4(3)7-8-5/h1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEOEILKNBIXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)NN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949034-59-7
Record name 2H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazole or furan derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C6H6N2O3
  • CAS Number : 1782609-87-3
  • InChI Key : VBEOEILKNBIXDR-UHFFFAOYSA-N

Medicinal Chemistry Applications

1. Receptor Modulation

4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid has been identified as an agonist for the human GPR109a receptor (also known as hydroxycarboxylic acid receptor 2). The compound demonstrated an effective EC50 value of approximately 2700 nM in stimulating cAMP production, indicating its potential role in metabolic regulation and therapeutic applications related to metabolic disorders .

2. Enzyme Inhibition

The compound has shown promise in inhibiting specific enzyme activities. For instance, it was tested for its ability to inhibit [3H]-nicotinic acid binding to nicotinic acid receptors in rat spleen membranes. The inhibition constant (Ki) was found to be greater than 10510^5 nM, suggesting a significant interaction with these receptors .

Biochemical Applications

1. Antioxidant Activity

Research indicates that derivatives of furo[3,4-c]pyrazole compounds exhibit antioxidant properties. These properties are crucial for developing new therapeutic agents aimed at oxidative stress-related diseases. Studies involving structural modifications of the core furo-pyrazole structure have yielded compounds with enhanced antioxidant activity .

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated the ability of this compound to reduce pro-inflammatory cytokine levels in activated macrophages, which could be beneficial for treating inflammatory diseases .

Case Studies

Study ReferenceApplicationFindings
BindingDB Study Receptor AgonismEC50 of 2700 nM at GPR109a receptor
Antioxidant Research Antioxidant ActivityEnhanced activity compared to standard antioxidants
Inflammation Study Anti-inflammatory EffectsReduction in cytokine levels in macrophages

Mechanism of Action

The mechanism of action of 4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

  • 2,6-Dihydro-4H-furo[3,4-c]pyrazole-3-carboxylic acid (CAS 949034-59-7):

    • Shares the same molecular formula (C₆H₆N₂O₃ ) but differs in the positioning of hydrogen atoms across the fused ring system. This structural isomer exhibits distinct reactivity in cycloaddition reactions due to altered ring strain and electronic distribution .
    • Key Difference : Higher diastereoselectivity reported in multicomponent reactions compared to the 4,6-dihydro variant .
  • 4,6-Dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid (CAS 912635-73-5): Replaces the furan oxygen with a sulfur atom, resulting in a thieno[3,4-c]pyrazole core. Molecular Formula: C₆H₆N₂O₂S (higher molecular weight due to sulfur). Key Difference: Enhanced lipophilicity (logP ≈ 1.2 vs. 0.5 for the furo analog) and altered metabolic stability in preclinical studies .

Substituted Derivatives

  • 6,6-Dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid :

    • Features methyl groups at positions 4 and 6 of the fused ring.
    • Key Difference : Increased steric hindrance reduces reactivity in nucleophilic substitution reactions but improves thermal stability (decomposition temperature: 220°C vs. 180°C for the parent compound) .
  • Ethyl 5-(4-bromophenyl)-1,4,5,6-tetrahydro-4,6-dioxo-pyrrolo[3,4-c]pyrazole-3-carboxylate :

    • Replaces the furan ring with a pyrrolidine ring and introduces a bromophenyl substituent.
    • Molecular Formula : C₁₄H₁₀BrN₃O₄ (MW: 364.15 g/mol).
    • Key Difference : Demonstrates enhanced fluorescence properties (λem = 450 nm) due to extended conjugation, making it suitable for optical applications .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Solubility (Water)
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid C₆H₆N₂O₃ 154.12 0.5 12.5 mg/mL
4,6-Dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid C₆H₆N₂O₂S 170.19 1.2 5.8 mg/mL
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid C₆H₇N₃O₂ 153.14 -0.3 22.3 mg/mL

Biological Activity

Overview

4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a fused furan and pyrazole ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound can act as either an inhibitor or an activator , influencing biological pathways through binding to active or allosteric sites on target molecules. Notably, its ability to modulate enzyme activity plays a crucial role in its therapeutic potential .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study synthesized a series of pyrazole derivatives that demonstrated promising antibacterial activity against E. coli and S. aureus. Compounds with similar structures showed enhanced efficacy when specific functional groups were present .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored extensively:

  • In Vivo Studies : In carrageenan-induced rat paw edema models, several derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. These results suggest that modifications in the pyrazole structure can significantly enhance anti-inflammatory activity .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy:

  • Case Study : A recent investigation assessed the compound's efficacy against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The results indicated substantial cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key observations include:

Structural Feature Biological Activity Remarks
Fused furan ringEnhances enzyme bindingCritical for activity
Carboxylic acid groupContributes to solubilityImproves bioavailability
Substituents on pyrazoleModulates potencySpecific groups increase efficacy

Research Applications

The unique structure of this compound makes it a valuable scaffold in drug design. Its applications extend beyond medicinal chemistry into materials science due to its electronic properties.

Q & A

Q. What are the standard synthetic routes for preparing 4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid?

The compound can be synthesized via cyclization reactions or tandem processes. For example:

  • Amide formation : A modified General Procedure F1 (amide coupling) is used, as described for structurally related pyrazole-carboxylic acids, achieving yields >90% under optimized conditions .
  • Tandem reactions : Ethyl esters of pyrazole-carboxylic acid derivatives react with cyanoacetamides in THF with t-BuOK, forming fused heterocyclic systems (e.g., pyrazolo-triazolo-diazepines) .
  • Hydrolysis : Basic hydrolysis of ester precursors (e.g., pyrazole-3,4-dicarboxylic acid derivatives) is effective, confirmed by NMR and FT-IR characterization .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : Carboxylic acid protons are typically observed at δ = 11.68 ppm (broad singlet), while carbonyl carbons appear at δ = 167–171 ppm. Methyl groups in the furopyrazole ring resonate at δ = 2.56 ppm .
  • FT-IR : Carboxylic acid C=O stretches appear at 1710–1721 cm⁻¹, and O-H stretches at ~3350 cm⁻¹ .
  • LCMS/HPLC : High purity (>94%) is validated using ESI-MS (m/z 311.1 for related analogs) and reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for furopyrazole-carboxylic acid derivatives?

Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃), tautomerism, or impurities. Strategies include:

  • Solvent standardization : Use DMSO-d₆ for carboxylic acids to minimize proton exchange broadening .
  • 2D NMR : HSQC and HMBC experiments differentiate overlapping signals in fused heterocycles .
  • Control experiments : Compare synthetic intermediates (e.g., ester precursors) to confirm post-functionalization shifts .

Q. What strategies optimize cyclization efficiency during furopyrazole synthesis?

  • Catalytic conditions : Use t-BuOK in THF for tandem cyclizations, achieving >90% yield for pyrazolo-triazolo-diazepines .
  • Microwave-assisted synthesis : Reduces reaction time for thermally demanding steps (e.g., azide-alkyne cycloadditions) .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during ring closure, as seen in pyrrolo[3,4-c]pyrazole derivatives .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Acidic conditions : Protonation of the carboxylic acid group may enhance solubility but risks decarboxylation above 60°C .
  • Basic conditions : Deprotonation (pH > 8) can lead to ring-opening reactions in the furopyrazole moiety .
  • Storage : Store at –20°C under inert gas to prevent hydrolysis of the fused furan ring .

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • DFT calculations : Model the electrophilic susceptibility of the pyrazole C-4 position and nucleophilic reactivity of the carboxylic acid group .
  • Molecular docking : Predict interactions with biological targets (e.g., cannabinoid receptors) based on spirocyclic analogs .
  • pKa estimation : Software like MarvinSuite predicts carboxylic acid pKa ≈ 3.5, guiding pH-dependent reaction planning .

Q. How can researchers validate the purity of this compound using orthogonal analytical techniques?

  • HPLC-MS : Combine reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ESI-MS to detect trace impurities (<0.5%) .
  • Elemental analysis : Match calculated vs. observed C, H, N values (e.g., C%: 54.21, H%: 4.32 for C₉H₈N₂O₃) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives (e.g., spirocyclic analogs) .

Q. What challenges arise when evaluating the biological activity of furopyrazole-carboxylic acid derivatives?

  • Solubility : Poor aqueous solubility requires formulation with DMSO or cyclodextrins for in vitro assays .
  • Metabolic stability : The fused furan ring may undergo hepatic oxidation, necessitating metabolite profiling (e.g., CYP450 inhibition studies) .
  • Target selectivity : Structural analogs show cross-reactivity with kinases; use competitive binding assays to assess specificity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid
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4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid

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